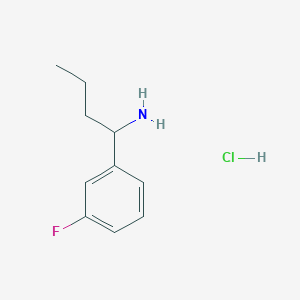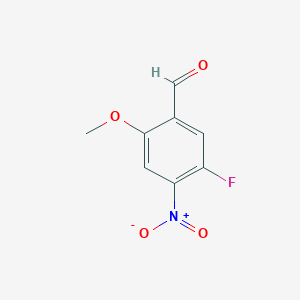![molecular formula C19H15BrO3 B1446924 3-(2-bromoacetil)-10,11-dihidro-5H-dibenzo[c,g]croman-8(9H)-ona CAS No. 1378390-29-4](/img/structure/B1446924.png)
3-(2-bromoacetil)-10,11-dihidro-5H-dibenzo[c,g]croman-8(9H)-ona
Descripción general
Descripción
The compound is a derivative of benzoic acid, specifically a bromoacetyl derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .
Chemical Reactions Analysis
Bromoacetyl compounds are often used as building blocks in the synthesis of heterocyclic compounds. They can react with a variety of nucleophiles, leading to the formation of a wide range of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromoacetyl derivatives are typically solid at room temperature .Aplicaciones Científicas De Investigación
Rutas y Química Sintética
Este compuesto se ha utilizado en el desarrollo de rutas sintéticas de derivados de 3-(bromoacetil)cumarina . Sirve como un bloque de construcción versátil en la preparación de sistemas heterocíclicos polifuncionales críticos y otros andamios de importancia industrial .
Preparación de Sistemas Heterocíclicos
El compuesto se ha utilizado como punto de partida hacia una amplia gama de sistemas heterocíclicos de cinco y seis miembros, como tiofenos, imidazoles, pirazoles, tiazoles, triazoles, piranos, piridinas, tiadiazinas, así como sistemas heterocíclicos fusionados .
Química Analítica
En el campo de la química analítica, este compuesto se ha utilizado ampliamente. Se ha utilizado en el desarrollo de nuevos métodos y técnicas .
Sensores Fluorescentes
El compuesto se ha utilizado en el desarrollo de sensores fluorescentes . Estos sensores tienen una amplia gama de aplicaciones, incluida la detección biológica y química.
Aplicaciones Biológicas
El compuesto se ha utilizado en diversas aplicaciones biológicas . Sin embargo, los detalles específicos de estas aplicaciones no se proporcionan en la fuente.
Análisis Cromatográfico Líquido de Alta Eficiencia
3-Bromoacetil-7-metoxicumarina, un derivado del compuesto, se sintetizó como un reactivo de derivatización fluorescente altamente reactivo para su uso en análisis cromatográfico líquido de alta eficiencia . Reaccionó fácilmente con ácidos carboxílicos en acetona a temperatura ambiente durante 30 min en presencia de bicarbonato de potasio y 18-corona-6 (Método A), o una resina de intercambio aniónico (Método B) como catalizadores para dar los correspondientes ésteres de ácido carboxílico cumarinaacil fluorescentes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEADWTKOYDYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

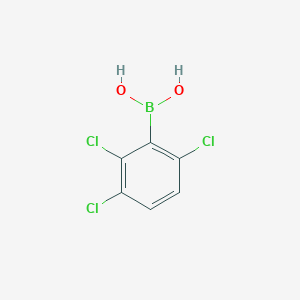
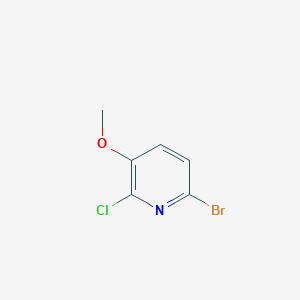



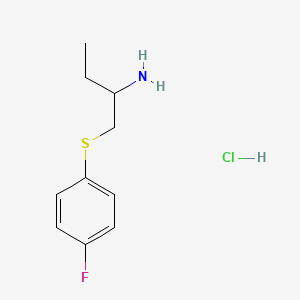
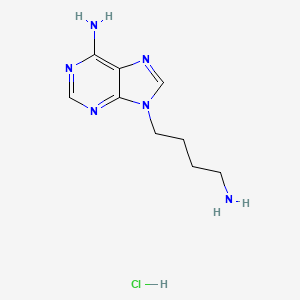
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
